Glycoside J-3
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Overview
Description
Glycoside J-3 is a bioactive compound belonging to the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond Glycosides are widely found in nature and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycoside J-3 typically involves the glycosylation of a specific aglycone with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond. The choice of solvent, temperature, and protecting groups are critical factors that influence the yield and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Glycoside J-3 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the glycoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the aglycone part of the glycoside.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycoside derivatives with altered functional groups, while substitution reactions can produce a wide range of glycoside analogs .
Scientific Research Applications
Glycoside J-3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of various biotechnological products, including enzymes and bioactive compounds
Mechanism of Action
The mechanism of action of Glycoside J-3 involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, this compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Arbutin: A glycoside with skin-lightening properties.
Hesperidin: A flavonoid glycoside with antioxidant and anti-inflammatory effects.
Salicin: A glycoside with analgesic and anti-inflammatory properties
Uniqueness: Glycoside J-3 stands out due to its unique combination of biological activities and its potential for diverse applications. Unlike some other glycosides, this compound has shown a broader range of effects in preclinical studies, making it a compound of significant interest for further research and development .
Properties
CAS No. |
94898-63-2 |
---|---|
Molecular Formula |
C45H70O20S |
Molecular Weight |
963.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-hydroxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C45H70O20S/c1-18-9-12-45(57-17-18)19(2)30-27(64-45)15-26-24-8-7-22-13-23(60-41-36(52)34(50)32(48)28(16-46)61-41)14-29(44(22,6)25(24)10-11-43(26,30)5)62-42-39(37(53)38(21(4)59-42)65-66(54,55)56)63-40-35(51)33(49)31(47)20(3)58-40/h7,19-21,23-42,46-53H,1,8-17H2,2-6H3,(H,54,55,56)/t19-,20-,21+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45+/m0/s1 |
InChI Key |
XEQIXALDVKFSET-DTWYBRKASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |
Origin of Product |
United States |
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